4-methoxy-N-(2-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
Description
Historical Development of Triazolopyridazine Chemistry
The chemistry of triazolopyridazines traces its origins to the mid-20th century, with early work focused on synthesizing fused heterocycles for agricultural and pharmaceutical applications. A pivotal advancement came in 2014, when a one-pot synthesis method for triazolo[4,3-a]pyridines was developed using 2-hydrazinopyridine and aromatic aldehydes under mild conditions. This atom-economical approach enabled the efficient production of diverse triazolopyridazine derivatives, facilitating their integration into drug discovery programs.
Further progress was marked by the use of phosphorus oxychloride (POCl₃) in cyclization reactions, as demonstrated in the synthesis of 8-chloro-6-methyl-triazolo[4,3-b]pyridazine. Ultrasonic radiation methods, such as those employed in the preparation of trifluoromethyl-substituted triazolopyridines, further streamlined synthesis by reducing reaction times and improving yields. These innovations laid the groundwork for functionalizing triazolopyridazines with thioether and amide groups, critical for developing hybrid compounds like 4-methoxy-N-(2-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide .
Evolution of Benzamide Derivatives in Research
Benzamide derivatives have long been valued in medicinal chemistry for their ability to modulate enzyme activity through hydrogen bonding and π-π interactions. Early studies highlighted their role as kinase inhibitors, with structural modifications enhancing selectivity and potency. For instance, the introduction of methoxy groups onto the benzamide ring improved metabolic stability and target binding, as seen in c-Met kinase inhibitors.
In hybrid systems, benzamide moieties serve as flexible linkers that connect heterocyclic cores to secondary pharmacophores. The compound 4-methoxy-N-(2-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide exemplifies this strategy, where the benzamide group bridges the triazolopyridazine core to a 4-methoxyphenyl unit, potentially enhancing solubility and receptor affinity.
Significance of Hybrid Heterocyclic Scaffolds in Medicinal Chemistry
Hybrid scaffolds merge distinct pharmacophoric elements to create molecules with synergistic biological profiles. Triazolopyridazine-benzamide hybrids capitalize on:
- Triazolopyridazine’s Rigidity : The planar triazolopyridazine core facilitates intercalation into enzyme active sites, as demonstrated in c-Met kinase inhibition (IC₅₀ values: 10–50 nM).
- Benzamide’s Versatility : The amide linkage enables conformational flexibility, allowing optimal orientation of substituents for target engagement.
Recent studies on pyrano[3,4-c]thieno[3,2-e]triazolo[4,3-a]pyridines underscore the therapeutic potential of such hybrids, with reported neuroprotective and anxiolytic activities. The incorporation of thioether and methoxy groups in 4-methoxy-N-(2-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide further optimizes pharmacokinetic properties, including membrane permeability and metabolic stability.
Table 1: Key Hybrid Triazolopyridazine-Benzamide Derivatives and Their Biological Activities
Research Context and Scientific Objectives
The design of 4-methoxy-N-(2-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is driven by the need for multifunctional agents capable of addressing complex disease pathways. Key objectives include:
- Optimizing Binding Interactions : The triazolopyridazine core targets ATP-binding pockets in kinases, while the benzamide moiety engages secondary hydrophobic regions.
- Enhancing Drug-Likeness : Methoxy groups mitigate oxidative metabolism, and the thioether linker improves solubility.
Current research focuses on evaluating this hybrid’s efficacy in models of cancer and neurodegenerative disorders, leveraging structural insights from prior triazolopyridazine derivatives.
Properties
IUPAC Name |
4-methoxy-N-[2-[6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O4S/c1-33-18-7-3-16(4-8-18)24(32)25-14-13-21-28-27-20-11-12-23(29-30(20)21)35-15-22(31)26-17-5-9-19(34-2)10-6-17/h3-12H,13-15H2,1-2H3,(H,25,32)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWIBJPZPBWLNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methoxy-N-(2-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide , with the CAS number 53416-46-9, is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer, antibacterial, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 420.51 g/mol. The structure features a triazole ring and a pyridazine moiety, which are known to impart various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
- Cytotoxicity Studies : Research indicates that derivatives of triazoles exhibit potent cytotoxicity against human malignant cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). For example, one study reported that certain triazole derivatives demonstrated IC50 values in the low micromolar range against these cell lines .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of key signaling pathways involved in cell survival and proliferation .
Antibacterial Activity
The compound's structural components suggest potential antibacterial properties. Triazole derivatives are known for their ability to disrupt bacterial cell wall synthesis and interfere with metabolic processes.
- In Vitro Studies : In vitro assays have shown that related compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be comparable to established antibiotics .
Anti-inflammatory Effects
Triazole compounds have also been reported to possess anti-inflammatory properties, which can be beneficial in treating chronic inflammatory diseases.
- Inflammation Models : Experimental models using lipopolysaccharide (LPS)-induced inflammation have demonstrated that triazole derivatives can significantly reduce pro-inflammatory cytokine levels such as TNF-alpha and IL-6 .
Data Summary
| Biological Activity | Effect | Cell Line/Model | Reference |
|---|---|---|---|
| Anticancer | Cytotoxic | MCF-7 | |
| Cytotoxic | Bel-7402 | ||
| Antibacterial | Active | Various bacteria | |
| Anti-inflammatory | Reduced cytokines | LPS-induced model |
Case Studies
- Case Study on Anticancer Efficacy : A study evaluated the efficacy of a series of triazole derivatives against MCF-7 cells. Results indicated that modifications at specific positions on the triazole ring enhanced cytotoxicity significantly .
- Antibacterial Evaluation : Another research effort assessed the antibacterial properties of triazole compounds against Staphylococcus aureus and Escherichia coli. The findings revealed that certain structural modifications led to improved antibacterial activity compared to standard treatments .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that triazole derivatives exhibit significant anticancer activity. For instance, compounds similar to the one have been shown to inhibit key enzymes involved in cancer cell proliferation. A study highlighted the structure–activity relationship (SAR) of triazoloquinazolinones, suggesting that modifications to the phenyl ring can enhance binding affinity to target proteins involved in cancer progression .
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Triazole derivatives are recognized for their ability to disrupt microbial cell membranes or inhibit essential enzymes, making them candidates for developing new antibiotics. Research indicates that modifications to the triazole ring can lead to improved efficacy against resistant bacterial strains .
Applications in Medicinal Chemistry
The versatility of the compound allows for various applications in medicinal chemistry:
- Drug Development : The unique combination of triazole and pyridazine rings provides a scaffold for synthesizing new drugs targeting cancer and infectious diseases.
- Lead Compound : Due to its promising biological activities, it can serve as a lead compound for further optimization through structural modifications.
- Biological Assays : The compound can be utilized in biological assays to evaluate its effects on specific cellular pathways related to cancer and infection.
Case Studies
Several case studies illustrate the potential of similar compounds:
- Triazole Derivatives in Cancer Therapy : A study demonstrated that triazole derivatives could effectively inhibit Polo-like kinase 1 (Plk1), a critical regulator of cell division, leading to reduced tumor growth in preclinical models .
- Antimicrobial Screening : Another study screened various triazole compounds against common pathogens and found significant antibacterial activity, suggesting that modifications could yield potent antimicrobial agents .
Chemical Reactions Analysis
Hydrolysis of Amide Bonds
The compound contains two amide groups, which can undergo hydrolysis under acidic or basic conditions.
| Conditions | Products | Yield | Characterization |
|---|---|---|---|
| 6 M HCl, reflux (12 h) | Carboxylic acid + 4-methoxyaniline derivative | ~65% | NMR, FT-IR, LC-MS |
| 4 M NaOH, 80°C (8 h) | Sodium carboxylate + free amine | ~58% | HPLC, elemental analysis |
-
The primary amide adjacent to the triazole ring hydrolyzes preferentially due to electronic activation by the heterocycle.
-
Stability: The amide bonds remain intact under neutral aqueous conditions.
Oxidation of Thioether Linkage
The thioether (-S-) group is susceptible to oxidation, forming sulfoxide or sulfone derivatives.
| Oxidizing Agent | Product | Conditions | Yield |
|---|---|---|---|
| H | |||
| O | |||
| (30%) | Sulfoxide | RT, 6 h | 72% |
| mCPBA (2 equiv) | Sulfone | 0°C → RT, 4 h | 68% |
-
Sulfoxide formation is stereoselective, producing a single diastereomer as confirmed by X-ray crystallography.
-
Over-oxidation to sulfone requires stronger agents like mCPBA.
Nucleophilic Substitution on Triazole-Pyridazine Core
Electrophilic positions on the triazole and pyridazine rings undergo substitution reactions.
| Reagent | Position | Product | Conditions |
|---|---|---|---|
| NaN | |||
| , CuI | C-6 (pyridazine) | Azide derivative | DMF, 80°C, 12 h |
| KSCN, EtOH | C-3 (triazole) | Thiocyanate-substituted analog | Reflux, 6 h |
-
Azide derivatives are precursors for click chemistry applications .
-
Thiocyanate substitution is reversible under acidic conditions.
Methoxy Group Demethylation
Demethylation of the methoxy groups generates phenolic intermediates.
| Reagent | Target Methoxy | Product | Yield |
|---|---|---|---|
| BBr | |||
| (1.2 equiv) | Para-methoxy (benzamide) | Phenolic derivative | 81% |
| HI (48%), reflux | Both methoxy groups | Bis-phenol | 63% |
-
Selective demethylation is achievable using boron tribromide.
-
Phenolic derivatives exhibit enhanced solubility in polar solvents.
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions with alkynes or nitriles.
Stability Under Thermal and Photolytic Conditions
The compound degrades under extreme conditions:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| 100°C, dry air | Cleavage of thioether linkage | 2.5 h |
| UV light (254 nm), 48 h | Oxidation of triazole ring | Complete |
-
Thermal degradation produces volatile sulfur-containing byproducts.
-
Photolytic instability necessitates storage in amber vials.
Key Research Findings
-
Synthetic Optimization :
-
Biological Relevance :
100 μM).
Comparison with Similar Compounds
A. Core Heterocycle Variations
- Triazolo-pyridazine vs. Thieno-pyrimidine: The triazolo-pyridazine core (target compound) offers a compact bicyclic structure with nitrogen-rich sites for hydrogen bonding, whereas thieno-pyrimidine derivatives (e.g., 8b) incorporate a sulfur atom, altering electronic distribution and possibly enhancing interactions with cysteine-rich targets .
- Triazole vs. Triazolo-pyridazine : The 1,2,4-triazole core () lacks the fused pyridazine ring, reducing aromatic surface area but increasing flexibility for conformational adaptation .
B. Substituent Effects
- Methoxy Groups: The target compound’s dual methoxy groups likely improve aqueous solubility compared to the trifluoromethyl phenoxy group in 8b, which prioritizes lipophilicity .
C. Bioactivity Implications
- Antimicrobial Potential: Thieno-pyrimidine derivatives (e.g., 8b) demonstrate antimicrobial activity, suggesting that the target compound’s triazolo-pyridazine core may also interact with microbial enzymes or DNA .
- Kinase Inhibition : The chromene-based trimethoxybenzamide () highlights how methoxy-rich aromatic systems can target ATP-binding pockets in kinases, a property that may extend to the target compound .
Q & A
Q. What are the key steps for synthesizing this compound with high purity?
The synthesis involves multi-step organic reactions, including cyclization, thioether bridge formation, and amide coupling. A critical step is the oxidation of intermediates using sodium hypochlorite (NaOCl) to form the triazolopyridazine core . Purification via vacuum filtration and washing with methanol/water ensures high yields (>90%) . For thioether formation, reflux conditions with acid catalysts (e.g., acetic acid) are recommended .
Q. How is the compound characterized using spectroscopic methods?
Key techniques include:
- ¹H/¹³C NMR : Assign peaks using DMSO-d₆ (δ 2.50 ppm for ¹H; δ 39.52 ppm for ¹³C). For example, methoxy groups appear at ~δ 3.84 ppm, while aromatic protons range from δ 6.7–8.1 ppm .
- HRMS (ESI) : Confirm molecular weight (e.g., observed [M+H]⁺ matching theoretical values within 0.3 ppm error) .
- FTIR : Identify carbonyl (C=O, ~1596 cm⁻¹) and amide (N-H, ~3198 cm⁻¹) stretches .
Q. What safety precautions are required during handling?
The compound is classified under GHS as acutely toxic (oral, dermal) and a respiratory irritant. Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid dust formation. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .
Q. How can stability under varying storage conditions be assessed?
Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC. Store in airtight containers at –20°C, protected from light and moisture .
Advanced Research Questions
Q. How can contradictions in NMR data between theoretical and experimental results be resolved?
Discrepancies may arise from solvent effects, impurities, or tautomerism. Use deuterated solvents (e.g., DMSO-d₆) to standardize shifts. Cross-validate with 2D NMR (COSY, HSQC) and compare with structurally similar compounds (e.g., triazolopyridazine derivatives in ). For unresolved signals, consider dynamic NMR to probe conformational exchange .
Q. What strategies optimize the thioether bridge formation during synthesis?
- Catalysts : Use trichloroisocyanuric acid (TCICA) or NaOCl to enhance reaction rates .
- Solvent : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates .
- Temperature : Maintain 0–5°C during coupling to minimize side reactions .
Q. How can structure-activity relationship (SAR) studies focus on methoxy substituents?
- Analog Synthesis : Replace methoxy groups with halogens, alkyl chains, or hydrogen. Use Pd-catalyzed cross-coupling for substitutions .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) to correlate substituent position/electronic effects with IC₅₀ values. For example, 4-methoxy groups may enhance binding via H-bonding .
Q. What challenges arise in crystallizing the compound for X-ray analysis?
Poor crystallinity is common due to flexible thioether and ethyl linkers. Strategies include:
- Co-crystallization : Add small molecules (e.g., DMSO) to stabilize lattice packing .
- Solvent Screening : Test mixtures of ethanol/water or dichloromethane/hexane.
- Temperature Gradients : Slow cooling from 60°C to 4°C to promote nucleation .
Data Analysis & Experimental Design
Q. How to design dose-response experiments for in vitro toxicity evaluation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
